molecular formula C13H19NO5S B12650261 Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- CAS No. 64709-44-0

Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-

Cat. No.: B12650261
CAS No.: 64709-44-0
M. Wt: 301.36 g/mol
InChI Key: PZRXUTGWHNBVNU-UHFFFAOYSA-N
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Description

Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is a complex organic compound that features a morpholine ring substituted with a sulfinylmethyl group attached to a hydroxy-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-, a common synthetic route involves the reaction of morpholine with 4-hydroxy-3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the sulfinyl group.

Industrial Production Methods

Industrial production of morpholine derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, the use of transition metal catalysts can facilitate the oxidation step, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor agonists. The presence of the hydroxy-dimethoxyphenyl moiety can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it valuable in materials science.

Mechanism of Action

The mechanism of action of Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy-dimethoxyphenyl moiety can enhance binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-((4-hydroxyphenyl)sulfinylmethyl)-
  • Morpholine, 4-((3,5-dimethoxyphenyl)sulfinylmethyl)-
  • Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)methyl)-

Uniqueness

Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is unique due to the presence of both hydroxy and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfinylmethyl moiety provides a distinct profile that can be exploited in various applications.

Properties

CAS No.

64709-44-0

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

2,6-dimethoxy-4-(morpholin-4-ylmethylsulfinyl)phenol

InChI

InChI=1S/C13H19NO5S/c1-17-11-7-10(8-12(18-2)13(11)15)20(16)9-14-3-5-19-6-4-14/h7-8,15H,3-6,9H2,1-2H3

InChI Key

PZRXUTGWHNBVNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)S(=O)CN2CCOCC2

Origin of Product

United States

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